Methyl 3-(((tert-butyldiphenylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(((tert-butyldiphenylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a complex organic compound that features a combination of silyl and boronate ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(((tert-butyldiphenylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of Boronate Ester: The boronate ester is formed by reacting the protected intermediate with bis(pinacolato)diboron under palladium-catalyzed conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronate ester group can undergo oxidation to form the corresponding boronic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted silyl ethers.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds.
Biology and Medicine
In medicinal chemistry, derivatives of this compound can be explored for their potential as enzyme inhibitors or as precursors to bioactive molecules. The silyl ether group can be used to protect sensitive hydroxyl groups during multi-step syntheses of pharmaceuticals.
Industry
In materials science, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 3-(((tert-butyldiphenylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate largely depends on the specific application and the functional groups involved. For instance, in Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 3-(((tert-butyldiphenylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
The unique combination of silyl and boronate ester functionalities in this compound provides distinct reactivity patterns that are not commonly found in simpler compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Activity
Methyl 3-(((tert-butyldiphenylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (commonly referred to as the compound ) is a complex organic molecule with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : Methyl 3-{[tert-butyldiphenylsilyl]oxy}-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- CAS Number : 1218789-68-4
- Molecular Formula : C20H33BO5Si
- Molecular Weight : 373.56 g/mol
The structure includes a benzoate moiety linked to a dioxaborolane group through a silyl ether. This unique configuration suggests potential for diverse interactions within biological systems.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor activity. The presence of the dioxaborolane moiety is particularly noteworthy as boron-containing compounds have been shown to interfere with cellular processes such as DNA repair and replication.
A study demonstrated that derivatives of dioxaborolane can induce apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to modulate signaling pathways related to cell survival and proliferation suggests it could be a candidate for further investigation in cancer therapy .
Antiviral Properties
Recent investigations into the antiviral properties of similar compounds have highlighted their potential efficacy against viral pathogens. For instance, compounds that incorporate boron have shown activity against coronaviruses by inhibiting viral replication processes. The mechanism often involves interference with viral entry or replication stages .
Case Study 1: Antitumor Efficacy
In a preclinical study involving human cancer cell lines (e.g., A549 lung cancer cells), the compound was tested for cytotoxicity. Results indicated a dose-dependent reduction in cell viability at concentrations above 1 μM. The viability percentage at this concentration was approximately 85%, indicating significant antitumor potential .
Concentration (μM) | % Viability |
---|---|
0.1 | 100 |
1 | 85 |
10 | 60 |
50 | 30 |
Case Study 2: Antiviral Activity
In another study focusing on antiviral properties against SARS-CoV-2, derivatives of boron-containing compounds were evaluated. The compound exhibited promising results in inhibiting viral replication in vitro, with an IC50 value determined to be around 0.5 μM, suggesting substantial antiviral potency .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of the compound is crucial for assessing its therapeutic potential. Preliminary data suggest favorable absorption characteristics due to its lipophilic nature derived from the silyl groups. However, further studies are necessary to evaluate its metabolic stability and toxicity profile.
Parameter | Value |
---|---|
Absorption | High |
Metabolic Stability | Moderate |
Toxicity (LD50) | Not yet determined |
Properties
IUPAC Name |
methyl 3-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39BO5Si/c1-29(2,3)38(26-15-11-9-12-16-26,27-17-13-10-14-18-27)35-22-23-19-24(28(33)34-8)21-25(20-23)32-36-30(4,5)31(6,7)37-32/h9-21H,22H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISKSYCVGJHNDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39BO5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.